molecular formula C45H62N10O6 B549196 Hydrocinnamate-(orn-Pro-dcha-Trp-Arg) CAS No. 514814-49-4

Hydrocinnamate-(orn-Pro-dcha-Trp-Arg)

Cat. No. B549196
M. Wt: 839 g/mol
InChI Key: VATFHFJULBPYLM-ILOBPARPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrocinnamate-(orn-Pro-dcha-Trp-Arg) is a synthetic compound . It has been granted orphan designation by the European Commission for the treatment of amyotrophic lateral sclerosis (ALS), a progressive disease of the nervous system .

Scientific Research Applications

β-Hairpin Formation in Peptides

Hydrocinnamate-(orn-Pro-dcha-Trp-Arg) is relevant in the study of peptide structures, specifically in the formation of β-hairpins. A study demonstrates the role of the amino acid ornithine (Orn) in forming a turn structure that stabilizes β-hairpins, which is essential in understanding peptide folding and function (Nowick & Brower, 2003).

Catabolism of Hydroxycinnamates

Research into the catabolic pathways of hydroxycinnamates, a class of plant products, is vital for understanding how these compounds are processed in organisms. This includes studies on genes responsible for converting hydroxycinnamoyl-CoA to protocatechuate in Acinetobacter sp. strain ADP1, providing insights into microbial interactions with plant-derived compounds (Parke & Ornston, 2003).

Arginine Catabolism and Proline Biosynthesis

Research on Arginine (Arg) and Ornithine (Orn) catabolism in plants highlights the biochemical pathways for utilizing these amino acids. This has implications for understanding nitrogen storage and stress response mechanisms in plants (Funck, Stadelhofer, & Koch, 2008).

Hydroxycinnamates in Nutrition and Health

Studies on hydroxycinnamates, such as ferulate and caffeate, have shown their role in nutrition and health due to their antioxidant properties. This research is crucial for understanding the dietary benefits of these compounds found in foods and beverages (Kroon & Williamson, 1999).

Metabolic Engineering for L-arginine and its Derivatives

Studies have been conducted on metabolic engineering of microorganisms for the production of L-arginine and its derivatives, including L-ornithine (ORN). This research is pivotal for industrial and medicinal applications of these amino acids (Shin & Lee, 2014).

Role of Arginase Inhibitors in Arginine Metabolism

Research into arginase inhibitors like Nω-hydroxy-nor-l-arginine highlights their impact on Arginine metabolism in various physiological contexts, providing insights into the metabolic pathways of amino acids (Boucher et al., 1994).

Safety And Hazards

As of the time of the orphan designation, the safety and hazards of Hydrocinnamate-(orn-Pro-dcha-Trp-Arg) were not fully established. The sponsor had provided sufficient information to show that the medicine might be of significant benefit for patients with ALS because early studies in experimental models suggest that it may delay the onset of symptoms, improve movement, grip strength, and survival .

properties

IUPAC Name

N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H62N10O6/c46-45(47)49-24-9-18-34-40(57)48-23-10-19-35(51-39(56)22-21-29-12-3-1-4-13-29)44(61)55-25-11-20-38(55)43(60)54-36(26-30-14-5-2-6-15-30)41(58)53-37(42(59)52-34)27-31-28-50-33-17-8-7-16-32(31)33/h1,3-4,7-8,12-13,16-17,28,30,34-38,50H,2,5-6,9-11,14-15,18-27H2,(H,48,57)(H,51,56)(H,52,59)(H,53,58)(H,54,60)(H4,46,47,49)/t34-,35-,36+,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATFHFJULBPYLM-ILOBPARPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(C(=O)NCCCC(C(=O)N3CCCC3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCC[C@@H](C(=O)N3CCC[C@H]3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H62N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

839.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrocinnamate-(orn-Pro-dcha-Trp-Arg)

CAS RN

514814-49-4
Record name PMX-205
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514814494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PMX 205
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PMX-205
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC25O3L7KZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrocinnamate-(orn-Pro-dcha-Trp-Arg)
Reactant of Route 2
Hydrocinnamate-(orn-Pro-dcha-Trp-Arg)
Reactant of Route 3
Reactant of Route 3
Hydrocinnamate-(orn-Pro-dcha-Trp-Arg)
Reactant of Route 4
Hydrocinnamate-(orn-Pro-dcha-Trp-Arg)
Reactant of Route 5
Hydrocinnamate-(orn-Pro-dcha-Trp-Arg)
Reactant of Route 6
Hydrocinnamate-(orn-Pro-dcha-Trp-Arg)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.